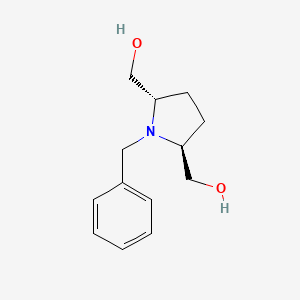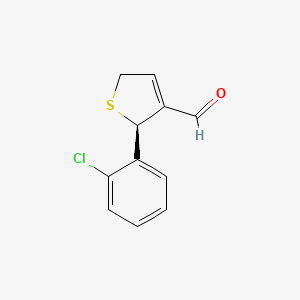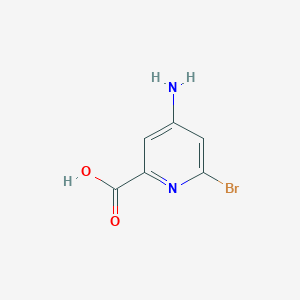
8-Ethyl-2,4-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-2,4-dimethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with ethyl and methoxy substituents at positions 8, 2, and 4, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,4-dimethoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalyzed reactions, such as those involving palladium or copper catalysts, is common in large-scale production due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-2,4-dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially hydrogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Ethyl-2,4-dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-2,4-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2,4-Dimethoxyquinoline: Shares similar chemical properties but lacks the ethyl substituent.
8-Aminoquinoline: Used as an antimalarial agent.
Uniqueness: 8-Ethyl-2,4-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
8-ethyl-2,4-dimethoxyquinoline |
InChI |
InChI=1S/C13H15NO2/c1-4-9-6-5-7-10-11(15-2)8-12(16-3)14-13(9)10/h5-8H,4H2,1-3H3 |
Clave InChI |
CBDGUFMRWLYZOI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)

![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)


![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)




